2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a synthetic compound known for its potential anti-inflammatory properties. This compound belongs to the class of 1,2,4-triazole derivatives, which are known for their wide range of biological activities, including antimicrobial, antitubercular, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
The compound, also known as 2-((5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, is a novel inhibitor of GATA family proteins . These proteins are transcription factors that play a crucial role in cell differentiation and proliferation .
Mode of Action
This compound targets the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
The compound affects the Th2 cell differentiation pathway . By inhibiting the interaction between GATA3 and SOX4, it disrupts the normal function of these transcription factors, leading to a decrease in Th2 cell differentiation . This can have downstream effects on immune response, as Th2 cells are involved in humoral immunity and play a role in the pathogenesis of many diseases, including allergies and asthma .
Pharmacokinetics
Similar compounds with a benzimidazole core are known to have good oral bioavailability and are metabolized primarily in the liver
Result of Action
The result of the compound’s action is the inhibition of the expression and production of Th2 cytokines . This can lead to a shift in the immune response, potentially reducing the symptoms of diseases that are driven by an overactive Th2 response .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally affect the activity and stability of pharmaceutical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This is typically achieved by cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or esters.
Introduction of the pyrrole ring: This step involves the reaction of the triazole intermediate with pyrrole derivatives under suitable conditions.
Attachment of the chlorophenyl group: This is usually done through nucleophilic substitution reactions.
Formation of the sulfanyl linkage: This involves the reaction of the triazole intermediate with thiol derivatives.
Final acetamide formation: The final step involves the reaction of the intermediate with 2,3-dimethylphenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced purification techniques such as flash chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other biologically active compounds.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and infections.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Pyrrole derivatives: Compounds containing the pyrrole ring also show a range of biological activities.
Chlorophenyl derivatives: These compounds are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
The uniqueness of 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide lies in its combined structural features, which contribute to its potent biological activities. The presence of the triazole, pyrrole, and chlorophenyl groups in a single molecule enhances its potential as a multi-target therapeutic agent .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-15-8-7-11-19(16(15)2)24-20(29)14-30-22-26-25-21(17-9-3-4-10-18(17)23)28(22)27-12-5-6-13-27/h3-13H,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJLUEWOXUYQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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